3-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)propanamide
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Description
3-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C14H11F3N4OS2 and its molecular weight is 372.38. The purity is usually 95%.
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Scientific Research Applications
Antiulcer Agents and Metabolic Studies
Research has shown the development of compounds with gastric antisecretory and cytoprotective properties, indicating a potential application in antiulcer medication. These compounds are metabolized into thiocyanate anion, suggesting a pathway for the biological activity of similar compounds (Kaminski et al., 1987).
Heterocyclic Compound Synthesis
Studies have explored the reactions of related compounds with nucleophiles, leading to the formation of various heterocyclic derivatives. This includes the synthesis of pyrroles, imidazolones, and thiazolopyrimidines, demonstrating the compound's utility in creating a diverse range of chemical structures (Sokolov & Aksinenko, 2010).
Antiviral Evaluations
Certain derivatives have been synthesized and evaluated for antiviral properties. This suggests potential research applications of the specified compound in developing antiviral agents through structural modification and reaction with various nucleophiles (Sayed & Ali, 2007).
Microwave-Assisted Synthesis
The application of microwave heating has been demonstrated to enhance the synthesis process of novel heterocyclic compounds, including thiazepines. This method offers improved yields and reduced reaction times, indicating a potential pathway for the efficient synthesis of related compounds (Faty et al., 2011).
Properties
IUPAC Name |
3-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N4OS2/c1-8-6-10(14(15,16)17)9(7-18)12(20-8)23-4-2-11(22)21-13-19-3-5-24-13/h3,5-6H,2,4H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPRKZYIVKNBLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCCC(=O)NC2=NC=CS2)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.